molecular formula C12H15ClO3S B2921757 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride CAS No. 1016730-44-1

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B2921757
CAS No.: 1016730-44-1
M. Wt: 274.76
InChI Key: UDMVVHGGRMWHQZ-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclopentyloxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with cyclopentanol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxy-2-methylbenzenesulfonyl chloride+Cyclopentanol4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride\text{4-Hydroxy-2-methylbenzenesulfonyl chloride} + \text{Cyclopentanol} \rightarrow \text{this compound} 4-Hydroxy-2-methylbenzenesulfonyl chloride+Cyclopentanol→4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopentyloxy)-2-methylbenzenesulfonamide
  • 4-(Cyclopentyloxy)-2-methylbenzenesulfonate
  • 4-(Cyclopentyloxy)-2-methylbenzenesulfonothioate

Uniqueness

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

4-cyclopentyloxy-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c1-9-8-11(16-10-4-2-3-5-10)6-7-12(9)17(13,14)15/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMVVHGGRMWHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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